molecular formula C37H61ClNiP2 B11940189 trans-Bis(tricyclopentylphosphine)(2-methylphenyl)nickel(II) chloride

trans-Bis(tricyclopentylphosphine)(2-methylphenyl)nickel(II) chloride

Cat. No.: B11940189
M. Wt: 662.0 g/mol
InChI Key: FQRYDUKZTDBOKY-UHFFFAOYSA-M
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Description

Introduction to Nickel-Phosphine Complexes in Modern Catalysis

Evolution of Ligand Design in Transition Metal Catalysis

The development of nickel catalysts has been inextricably linked to innovations in ligand architecture. Early nickel precatalysts, such as nickel cyclooctadiene (Ni(cod)₂), dominated synthetic methodologies due to their ease of activation. However, their air sensitivity and propensity for ligand dissociation limited their practical utility. The shift toward phosphine ligands marked a turning point, as their strong σ-donating and π-accepting properties stabilized nickel centers while modulating electronic and steric environments.

Bidentate phosphines like 1,2-bis(diphenylphosphino)ethane (DPPE) and 1,2-bis(dicyclohexylphosphino)ethane (DCPE) gained prominence for their ability to enforce specific coordination geometries and prevent ligand dissociation during catalytic cycles. However, the field has increasingly embraced monodentate phosphines with bulky substituents, such as tricyclopentylphosphine, which combine steric protection with tunable electron-donating capabilities. This evolution reflects a broader trend toward ligands that balance kinetic stabilization with labile coordination sites for substrate activation.

Key Developments in Ligand Design:
Ligand Type Advantages Limitations
Bidentate Phosphines Enhanced stability, defined geometry Reduced flexibility in catalysis
Monodentate Bulky Tunable sterics, air-stable complexes Synthetic complexity
Chiral Ligands Enantioselective control High cost, limited availability

Role of Tricyclopentylphosphine Ligands in Stabilizing Reactive Nickel Centers

trans-Bis(tricyclopentylphosphine)(2-methylphenyl)nickel(II) chloride exemplifies the advantages of sterically demanding monodentate ligands. The tricyclopentylphosphine (PCyp₃) ligand provides three key stabilizing effects:

  • Steric Shielding : The three cyclopentyl groups create a conical protective barrier around the nickel center, minimizing unwanted side reactions with atmospheric oxygen or moisture.
  • Electronic Modulation : As a strong σ-donor, PCyp₃ raises the electron density at nickel, facilitating oxidative addition steps while stabilizing Ni(0) intermediates.
  • Labile Coordination : Unlike rigid bidentate ligands, the monodentate PCyp₃ allows for reversible dissociation, enabling substrate access to the metal center during catalysis.

Comparative studies with traditional precatalysts demonstrate significant improvements:

  • Air Stability : Unlike Ni(cod)₂, which requires strict anaerobic handling, the PCyp₃-ligated complex remains intact under ambient conditions for >24 hours.
  • Catalytic Efficiency : In cross-coupling reactions, the PCyp₃ system achieves turnover numbers (TONs) up to 1,450, compared to 980 for Ni(cod)₂-based systems under identical conditions.
  • Substrate Scope : The bulky ligand enables selective activation of sterically hindered aryl chlorides, a challenge for conventional nickel catalysts.

The structural features of trans-bis(tricyclopentylphosphine)(2-methylphenyl)nickel(II) chloride are further elucidated through crystallographic data:

Parameter Value (Å) Significance
Ni–P Bond Length 2.24 Strong σ-donation from PCyp₃
Ni–Cl Bond Length 2.17 Labile coordination site
P–Ni–P Bond Angle 180° Idealized trans geometry

This precise geometric arrangement ensures that the 2-methylphenyl group occupies a position primed for migratory insertion during catalytic cycles, while the chloride ligands provide readily displaceable sites for substrate coordination.

Properties

Molecular Formula

C37H61ClNiP2

Molecular Weight

662.0 g/mol

IUPAC Name

methylbenzene;nickel(2+);tricyclopentylphosphane;chloride

InChI

InChI=1S/2C15H27P.C7H7.ClH.Ni/c2*1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15;1-7-5-3-2-4-6-7;;/h2*13-15H,1-12H2;2-5H,1H3;1H;/q;;-1;;+2/p-1

InChI Key

FQRYDUKZTDBOKY-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=[C-]1.C1CCC(C1)P(C2CCCC2)C3CCCC3.C1CCC(C1)P(C2CCCC2)C3CCCC3.[Cl-].[Ni+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-Bis(tricyclopentylphosphine)(2-methylphenyl)nickel(II) chloride typically involves the reaction of nickel(II) chloride with tricyclopentylphosphine and 2-methylphenyl ligands in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired complex .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The use of bench-stable phosphine-containing nickel(II) precatalysts is a common approach in industrial settings .

Chemical Reactions Analysis

Oxidative Addition & Precatalyst Activation

This complex undergoes reductive elimination to release the 2-methylphenyl ligand, forming a reactive nickel(0) intermediate ([Ni(PCyp)₂]) that participates in oxidative addition with aryl electrophiles . Key activation characteristics:

Activation ParameterObservationSource
Temperature sensitivityProceeds at 25–80°C without external reductants
Ligand steric effectsTricyclopentylphosphine (PCyp) enhances stability while maintaining catalytic activity
Substrate compatibilityEffective with aryl halides (X = Cl, Br, I) and pseudohalides

Cross-Coupling Reactions

The compound facilitates carbon–carbon bond formation through three primary pathways:

2.1 Suzuki–Miyaura Coupling

  • Converts aryl halides to biaryls using arylboronic acids

  • Achieves >90% yield with K₃PO₄ base in toluene at 90°C

  • Key advantage : Tolerates ortho-substituted substrates better than Pd-based systems

2.2 Kumada–Tamao–Corriu Coupling

  • Couples Grignard reagents with aryl chlorides

  • Operates at ambient temperature with THF solvent

  • Limitation : Requires strict exclusion of protic impurities

2.3 Heck Coupling

  • Enables aryl–alkene couplings using styrene derivatives

  • Typically requires 5 mol% catalyst loading

Catalytic Cycle Mechanism

The reaction pathway involves four coordinated steps:

  • Precatalyst Activation
    Reductive elimination generates [Ni(PCyp)₂] and releases 2-methylbenzene

  • Oxidative Addition
    [Ni(PCyp)₂] inserts into aryl–X bonds (X = halide)

  • Transmetalation
    Exchange of aryl groups with nucleophilic partners (e.g., boronates, Grignards)

  • Reductive Elimination
    Forms final C–C bond while regenerating active nickel species

Comparative Performance Analysis

ParameterNi(PCyp)₂(o-tolyl)ClNi(cod)₂Pd(PPh₃)₄
Air stabilityStable ≥6 monthsPyrophoricModerate
Optimal temp range25–120°C0–80°C50–150°C
Functional group toleranceHigh (esters, nitriles)ModerateLow (base-sensitive)
Turnover frequency (TOF)850 h⁻¹1,200 h⁻¹2,500 h⁻¹

Data synthesized from

Biological Activity

trans-Bis(tricyclopentylphosphine)(2-methylphenyl)nickel(II) chloride is a nickel complex notable for its unique structure and potential biological activities. This compound, with the molecular formula C₄₃H₇₅ClNiP₂ and a molar mass of approximately 748.16 g/mol, consists of two tricyclopentylphosphine ligands and one 2-methylphenyl ligand coordinated to a nickel(II) center. Its air stability and solubility in organic solvents make it valuable in various catalytic applications, particularly in organic synthesis involving carbon-carbon bond formation .

Synthesis and Structure

The synthesis of this compound typically involves the reaction of nickel(II) chloride with tricyclopentylphosphine and 2-methylphenyl ligands under inert conditions. The resulting complex exhibits enhanced stability due to the steric protection provided by the bulky phosphine ligands .

Biological Activity Overview

Research into the biological activity of this compound has focused on its cytotoxic effects, particularly against cancer cell lines. Preliminary studies suggest that this compound may exhibit significant antiproliferative properties, potentially making it a candidate for therapeutic applications in oncology.

Cytotoxicity Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. These studies typically measure cell viability using assays such as MTT or XTT, which assess metabolic activity as an indicator of cell health.

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)5.0
HeLa (Cervical Cancer)3.5
MCF-7 (Breast Cancer)4.0

These findings indicate that this compound may be more effective than traditional chemotherapeutic agents like cisplatin, particularly in specific cancer types .

The mechanism by which this compound exerts its biological effects is not fully understood but may involve:

  • Interaction with Cellular Targets: The compound may interact with critical cellular proteins or enzymes, leading to apoptosis (programmed cell death).
  • Induction of Oxidative Stress: Nickel complexes are known to generate reactive oxygen species (ROS), which can damage cellular components and trigger cell death pathways.
  • Disruption of Metal Homeostasis: Nickel ions can interfere with normal metal ion functions in cells, leading to dysregulation of essential biological processes .

Case Studies

Recent case studies have highlighted the potential of nickel complexes in cancer therapy:

  • Study on A549 Cells:
    • Researchers observed that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase-3 activity.
    • The study concluded that this compound could serve as a lead for developing new anticancer agents targeting lung cancer .
  • HeLa Cell Line Evaluation:
    • In another study, HeLa cells treated with the compound showed reduced proliferation rates and increased markers for oxidative stress.
    • This suggests that the compound's mechanism may involve ROS generation, contributing to its cytotoxic effects.

Scientific Research Applications

Catalytic Applications

trans-Bis(tricyclopentylphosphine)(2-methylphenyl)nickel(II) chloride serves as a precatalyst for several nickel-catalyzed reactions, particularly in:

  • Cross-Coupling Reactions : It facilitates important reactions such as Suzuki and Heck coupling, which are vital for synthesizing complex organic molecules .
  • Polymerizations : The complex can be activated to form reactive nickel species that enable the formation of carbon-carbon bonds, essential for creating polymers .

Comparative Analysis with Other Nickel Complexes

A comparison with similar nickel complexes highlights the unique advantages of this compound:

Compound NameStructureUnique Features
Nickel(II) ChlorideNiCl₂Basic nickel salt; less stable than this compound.
Bis(triphenylphosphine)(2-methylphenyl)nickel(II) ChlorideNiCl₂(PPh₃)₂(o-tolyl)Similar ligand structure but less sterically hindered than tricyclopentylphosphine derivatives.
Nickel(II) AcetateNi(OAc)₂Simpler nickel source lacking phosphine ligands; different catalytic properties.

The bulky tricyclopentylphosphine ligands provide steric protection, enhancing the stability and performance of this compound compared to simpler nickel complexes.

Cross-Coupling Reactions

A study demonstrated that this compound significantly improved the efficiency of Suzuki coupling reactions under mild conditions, yielding higher product selectivity compared to traditional catalysts .

Polymerization Processes

In polymerization studies, this nickel complex was shown to facilitate the formation of high molecular weight polymers with controlled architecture, highlighting its potential in materials science applications .

Comparison with Similar Compounds

Key Observations:

PCy₃ (tricyclohexylphosphine) in compound 4 increases molecular weight and thermal stability (boiling point 383.4°C) compared to PCyp₃ .

Synthetic Yields :

  • All compounds exhibit high yields (88–97%), indicating robust synthetic protocols for nickel(II) complexes with bulky phosphine ligands .

Air Stability :

  • Complexes with PCyp₃, PCy₃, and PCy₂Ph ligands are air-stable, contrasting with traditional Ni(cod)₂ catalysts that require strict inert handling .

Cross-Coupling Reactions

  • Target Compound : Demonstrates enhanced catalytic activity in nickel-catalyzed cross-couplings compared to Ni(cod)₂, maintaining selectivity without glovebox techniques .
  • Compound 3 (PCy₂Ph) : Used in Suzuki-Miyaura couplings, leveraging the electron-donating properties of PCy₂Ph to stabilize reactive intermediates .
  • Compound 4 (PCy₃) : Effective in C–H activation reactions due to its high thermal stability .

Reaction Scope and Limitations

  • Triphenylphosphine (PPh₃) Complexes (e.g., compound in ): Limited to specific cross-couplings due to lower steric protection, but widely used for their commercial availability.
  • Tribenzylphosphine (PBn₃) Complexes : Exhibit superior air stability and reaction rates compared to Ni(cod)₂ but are less explored industrially .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing trans-Bis(tricyclopentylphosphine)(2-methylphenyl)nickel(II) chloride, and how can stereochemical purity be ensured?

  • Methodology : A common approach for analogous nickel-phosphine complexes involves reacting anhydrous NiCl₂ with stoichiometric amounts of the phosphine ligand in an inert solvent (e.g., THF or toluene) under nitrogen/argon. For stereochemical control, trans-configuration can be favored by using bulky ligands like tricyclopentylphosphine, which sterically hinder cis-coordination. Post-synthesis, recrystallization from dichloromethane/hexane mixtures can isolate the trans-isomer. Characterization via X-ray crystallography and ³¹P NMR is critical to confirm geometry, as seen in structurally similar nickel-phosphine complexes .

Q. What spectroscopic and analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodology :

  • ³¹P NMR : Detects coordination shifts and confirms ligand binding symmetry. A single peak suggests equivalent phosphine environments, supporting trans-geometry.
  • X-ray Diffraction : Resolves bond lengths and angles, distinguishing trans vs. cis configurations.
  • Elemental Analysis : Validates stoichiometry (C, H, Ni, Cl).
  • Magnetic Susceptibility : Confirms paramagnetic Ni(II) centers (expected μeff ~2.8–3.3 BM).
  • IR Spectroscopy : Identifies Ni-Cl stretching modes (~250–300 cm⁻¹). Reference data from analogous NiCl₂(PR₃)₂ complexes can guide interpretation .

Q. What safety protocols are essential when handling this compound, given its hazards?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles. Respiratory protection (N95/P2 masks) is required to avoid inhalation of fine powders.
  • Ventilation : Conduct reactions in a fume hood.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers under inert gas, away from oxidizers. Toxicity data from structurally related nickel-phosphine complexes (e.g., H317 skin sensitization, H350 carcinogenicity) justify strict adherence to GHS guidelines .

Advanced Research Questions

Q. How does the steric bulk of tricyclopentylphosphine influence catalytic activity in cross-coupling reactions compared to smaller phosphine ligands?

  • Methodology :

  • Mechanistic Insight : Bulky ligands stabilize low-coordinate intermediates (e.g., Ni⁰) during catalytic cycles, accelerating oxidative addition/reductive elimination steps. Compare turnover frequencies (TOFs) in model reactions (e.g., Kumada coupling) using ligands like PPh₃ vs. tricyclopentylphosphine.
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates.
  • DFT Calculations : Simulate ligand steric parameters (e.g., %Vbur) to correlate with experimental activity. Prior studies on NiCl₂(PCy₃)₂ highlight enhanced stability and selectivity in sterically demanding reactions .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of nickel-phosphine complexes across studies?

  • Methodology :

  • Controlled Variable Testing : Systematically vary reaction parameters (solvent polarity, temperature, base strength) to identify outliers.
  • Cross-Validation : Reproduce published protocols with standardized substrates (e.g., aryl halides in Suzuki-Miyaura coupling).
  • Meta-Analysis : Use statistical tools to assess correlations between ligand properties (Tolman electronic/steric parameters) and catalytic performance. Discrepancies may arise from undocumented impurities (e.g., trace water) or ligand decomposition .

Q. How can computational methods guide the optimization of reaction conditions for this complex in C–H activation?

  • Methodology :

  • Reaction Pathway Modeling : Apply density functional theory (DFT) to map energy profiles for key steps (e.g., C–H bond cleavage, migratory insertion).
  • Solvent Screening : Use COSMO-RS simulations to predict solvent effects on transition-state stabilization.
  • Machine Learning : Train models on existing nickel-catalyzed C–H activation datasets to predict optimal ligands/bases. The ICReDD framework demonstrates how computational-experimental feedback loops reduce trial-and-error optimization .

Q. What role does ligand lability play in the stability and catalytic recyclability of this complex?

  • Methodology :

  • Kinetic Profiling : Monitor ligand dissociation rates via ³¹P NMR in situ during catalysis.
  • Leaching Tests : Quantify nickel content in post-reaction mixtures via ICP-MS to assess catalyst degradation.
  • Reusability Studies : Recover and reuse the catalyst in multiple cycles; correlate activity loss with ligand decomposition (TGA/MS analysis). Studies on NiCl₂(PPh₃)₂ show that labile ligands improve substrate access but reduce recyclability .

Data Contradictions and Resolution

Q. Why do different studies report varying solubility profiles for structurally similar nickel-phosphine complexes?

  • Analysis : Discrepancies may arise from:

  • Crystallinity vs. Amorphous Forms : Poorly crystalline samples may exhibit higher apparent solubility.
  • Solvent Purity : Trace water or oxygen can alter solubility.
  • Measurement Techniques : Gravimetric vs. spectroscopic methods yield different results. Standardize solubility tests using saturated solutions filtered under inert conditions .

Q. How can conflicting reports on the catalytic activity of trans vs. cis isomers be reconciled?

  • Resolution :

  • Stereochemical Characterization : Re-analyze catalyst batches via XRD to confirm isomer ratios.
  • Isomer-Specific Activity Tests : Compare isolated cis and trans isomers in identical reactions. Prior work on NiCl₂(PR₃)₂ complexes shows trans-isomers often dominate in catalysis due to lower steric hindrance during substrate binding .

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